molecular formula C29H23F2N3O2S B2904104 2,6-difluoro-N-(2-(3-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851714-50-6

2,6-difluoro-N-(2-(3-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2904104
CAS No.: 851714-50-6
M. Wt: 515.58
InChI Key: HBNZNRYDRHGWJS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(3-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(3-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Naphthalen-1-ylamino Group: This step involves the coupling of the naphthalen-1-ylamine with an appropriate electrophile, such as an acyl chloride or anhydride, to form the amide bond.

    Introduction of the Difluoro Groups: The difluoro groups are typically introduced via electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Final Assembly: The final step involves the coupling of the indole moiety with the difluorobenzamide under conditions that promote the formation of the desired product, such as using a base like triethylamine in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(3-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the difluoro groups using nucleophiles like amines or thiols to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-(2-(3-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(3-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(2-(3-((2-(phenylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
  • 2,6-difluoro-N-(2-(3-((2-(quinolin-1-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Uniqueness

2,6-difluoro-N-(2-(3-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is unique due to the presence of both the naphthalen-1-ylamino group and the difluoro substituents, which confer distinct chemical and biological properties. These features may enhance its binding affinity to certain targets or improve its stability under physiological conditions compared to similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23F2N3O2S/c30-22-11-6-12-23(31)28(22)29(36)32-15-16-34-17-26(21-10-3-4-14-25(21)34)37-18-27(35)33-24-13-5-8-19-7-1-2-9-20(19)24/h1-14,17H,15-16,18H2,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNZNRYDRHGWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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